S-(4-Chlorophenyl) 10-methyl-9,10-dihydroacridine-9-carbothioate
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Overview
Description
S-(4-Chlorophenyl) 10-methyl-9,10-dihydroacridine-9-carbothioate: is a chemical compound with the molecular formula C21H16ClNOS and a molecular weight of 365.88 g/mol . This compound is known for its unique structure, which includes a 4-chlorophenyl group and a 10-methyl-9,10-dihydroacridine moiety linked by a carbothioate group. It is primarily used in research and industrial applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(4-Chlorophenyl) 10-methyl-9,10-dihydroacridine-9-carbothioate typically involves the reaction of 10-methyl-9,10-dihydroacridine-9-carboxylic acid with 4-chlorophenyl thiol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the intermediate products .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of the starting materials, the reaction under controlled conditions, and the purification of the final product. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures the purity and quality of the compound .
Chemical Reactions Analysis
Types of Reactions
S-(4-Chlorophenyl) 10-methyl-9,10-dihydroacridine-9-carbothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioate group to a thiol or thioether.
Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
S-(4-Chlorophenyl) 10-methyl-9,10-dihydroacridine-9-carbothioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of S-(4-Chlorophenyl) 10-methyl-9,10-dihydroacridine-9-carbothioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
S-(4-Chlorophenyl) acridine-9-carbothioate: Similar structure but lacks the 10-methyl group.
Phenyl acridine-9-carboxylate: Contains a phenyl group instead of a 4-chlorophenyl group.
4-Chlorophenyl benzoate: Similar aromatic structure but different functional groups.
Uniqueness
S-(4-Chlorophenyl) 10-methyl-9,10-dihydroacridine-9-carbothioate is unique due to its combination of a 4-chlorophenyl group and a 10-methyl-9,10-dihydroacridine moiety. This unique structure imparts specific chemical and biological properties that are not found in similar compounds .
Properties
IUPAC Name |
S-(4-chlorophenyl) 10-methyl-9H-acridine-9-carbothioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClNOS/c1-23-18-8-4-2-6-16(18)20(17-7-3-5-9-19(17)23)21(24)25-15-12-10-14(22)11-13-15/h2-13,20H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLLSHILJEIIPRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(C3=CC=CC=C31)C(=O)SC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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